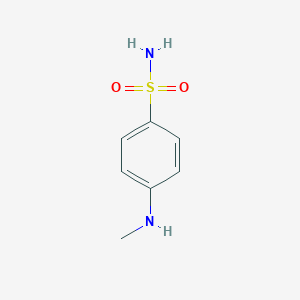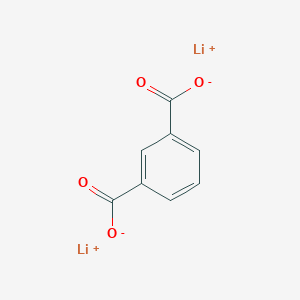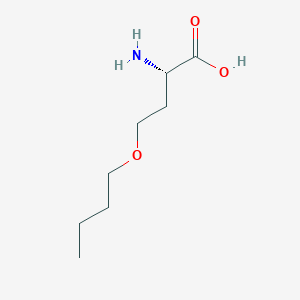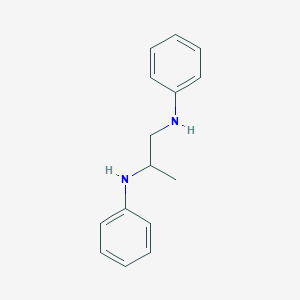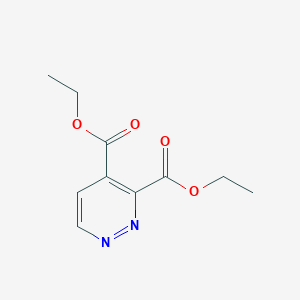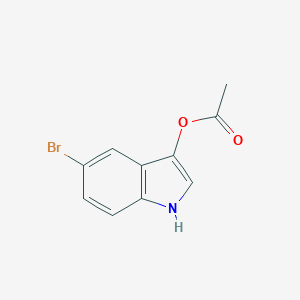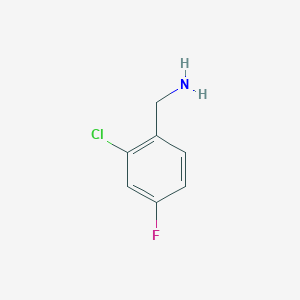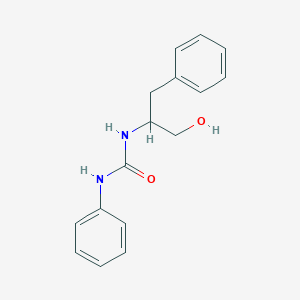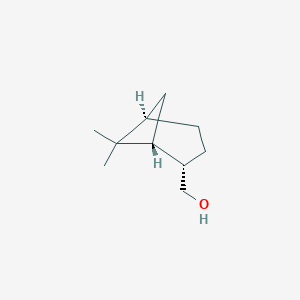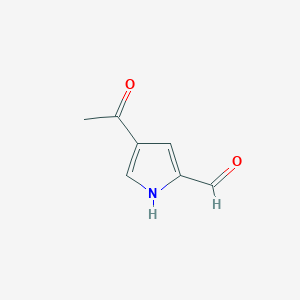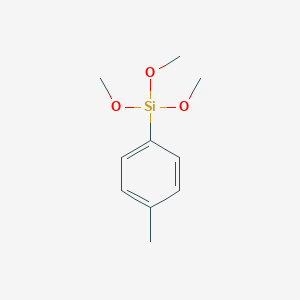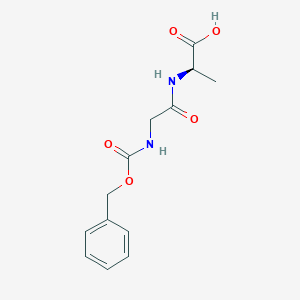
Z-Gly-D-ala-OH
描述
Z-Gly-D-ala-OH: N-benzyloxycarbonylglycyl-D-alanine , is a dipeptide compound consisting of glycine and D-alanine. It is widely used in peptide synthesis and serves as a building block for more complex peptides. The presence of the benzyloxycarbonyl (Z) protecting group on the glycine residue makes it a valuable intermediate in organic synthesis.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Gly-D-ala-OH typically involves the following steps:
Protection of Glycine: Glycine is first protected by reacting it with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide to form N-benzyloxycarbonylglycine (Z-Gly-OH).
Coupling with D-Alanine: The protected glycine is then coupled with D-alanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form this compound.
Industrial Production Methods: In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for precise control over reaction conditions and the use of solid-phase peptide synthesis (SPPS) techniques, which enhance the efficiency and yield of the desired product.
化学反应分析
Types of Reactions:
Hydrolysis: Z-Gly-D-ala-OH can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the peptide bond and the formation of glycine and D-alanine.
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, which may lead to the formation of corresponding oxides or other oxidation products.
Substitution: The benzyloxycarbonyl protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free dipeptide Gly-D-ala-OH.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) at elevated temperatures.
Oxidation: Hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under controlled conditions.
Substitution: Trifluoroacetic acid (TFA) in an organic solvent like dichloromethane (DCM).
Major Products Formed:
Hydrolysis: Glycine and D-alanine.
Oxidation: Oxidized derivatives of the dipeptide.
Substitution: Free dipeptide Gly-D-ala-OH.
科学研究应用
Chemistry: Z-Gly-D-ala-OH is used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and cleavage.
Biology: In biological research, this compound is used to study enzyme-substrate interactions, particularly those involving proteases and peptidases. It is also used in the development of peptide-based inhibitors.
Medicine: The compound is explored for its potential therapeutic applications, including the design of peptide-based drugs and prodrugs. It is used in the synthesis of peptide vaccines and diagnostic agents.
Industry: this compound is employed in the production of specialty chemicals and materials. It is used in the development of peptide-based hydrogels and other biomaterials.
作用机制
The mechanism of action of Z-Gly-D-ala-OH involves its interaction with enzymes and receptors in biological systems. The compound can act as a substrate for proteases, leading to the cleavage of the peptide bond and the release of glycine and D-alanine. It can also inhibit certain enzymes by binding to their active sites, thereby blocking their activity.
Molecular Targets and Pathways:
Proteases: this compound can be cleaved by proteases such as trypsin and chymotrypsin.
Receptors: The compound may interact with peptide receptors, influencing signaling pathways and cellular responses.
相似化合物的比较
Z-Gly-L-ala-OH: This compound is similar to Z-Gly-D-ala-OH but contains L-alanine instead of D-alanine. It is used in similar applications but may exhibit different biological activities due to the stereochemistry of the alanine residue.
Z-Gly-Gly-OH: This dipeptide contains two glycine residues and is used as a model compound in peptide synthesis and enzymatic studies.
Z-Gly-Phe-OH: This compound contains phenylalanine instead of alanine and is used in the synthesis of more complex peptides and in studies of enzyme specificity.
Uniqueness: this compound is unique due to the presence of D-alanine, which imparts distinct stereochemical properties and biological activities compared to its L-alanine counterpart. The use of D-alanine can influence the stability, solubility, and enzymatic recognition of the compound.
属性
IUPAC Name |
(2R)-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-9(12(17)18)15-11(16)7-14-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCIBGDNXMPNUHL-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)NC(=O)CNC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Cinnolino[5,4,3-cde]cinnoline](/img/structure/B97106.png)

